Product packaging for Levocetrizine Hydrochloride(Cat. No.:)

Levocetrizine Hydrochloride

Cat. No.: B13399152
M. Wt: 409.3 g/mol
InChI Key: ZLASGXIMJVPGNZ-BOXHHOBZSA-N
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Description

Stereochemical Identity and Significance of the (R)-Enantiomer

The concept of chirality is central to understanding the pharmacology of levocetirizine (B1674955). Cetirizine (B192768) is a racemic mixture, meaning it contains equal amounts of two enantiomers—(R)-cetirizine (levocetirizine) and (S)-cetirizine (dextrocetirizine)—which are non-superimposable mirror images of each other. chiralpedia.comnih.gov

Crucially, the antihistaminic activity of cetirizine resides almost exclusively in the (R)-enantiomer. nih.gov Levocetirizine demonstrates a significantly higher affinity for the H1 receptor compared to the (S)-enantiomer, which is essentially inactive. wikipedia.orgchemicalbook.comchiralpedia.com In fact, the (R)-enantiomer has a reported 30-fold higher affinity for the human H1-histamine receptor than the (S)-enantiomer. fda.gov This stereoselectivity is a classic example of how the three-dimensional arrangement of atoms in a molecule dictates its biological activity. The specific spatial orientation of the functional groups in levocetirizine allows for optimal binding to the H1 receptor, leading to its potent antihistaminic effects. mdpi.comresearchgate.net

The development of levocetirizine as a single-enantiomer drug from the racemic cetirizine is known as a "chiral switch." wikipedia.orgchiralpedia.com This strategy aims to provide a therapeutic agent with an improved pharmacological profile by isolating the active enantiomer and eliminating the inactive or potentially less desirable one. nih.gov Levocetirizine is stable and does not undergo racemization (conversion to its other enantiomer) in the body. portico.orgnih.gov

Stereochemical Significance within Antihistamine Drug Development

The development of levocetirizine exemplifies a broader trend in medicinal chemistry: the increasing focus on stereochemistry to create more refined and effective drugs. researchgate.netnih.gov In the realm of antihistamines, moving from first-generation drugs, which were often associated with significant sedation, to second and third-generation agents has involved enhancing receptor selectivity and reducing central nervous system penetration. nih.gov

The isolation of a single, active enantiomer like levocetirizine offers several potential advantages:

Enhanced Potency: By concentrating the active form, a lower dose may be required to achieve the desired therapeutic effect. chiralpedia.com

Improved Therapeutic Index: Isolating the active enantiomer can lead to a better-defined pharmacological profile and potentially fewer off-target effects. nih.gov

Simpler Pharmacokinetics: The metabolism and excretion of a single enantiomer can be more predictable than that of a racemic mixture, where each enantiomer may be processed differently by the body. nih.govnih.gov

While the clinical advantages of levocetirizine over racemic cetirizine have been a subject of some debate, the underlying principle of stereochemical optimization remains a significant driver in drug development. chiralpedia.comnih.gov The successful marketing of single-enantiomer drugs across various therapeutic areas, such as escitalopram (B1671245) (from citalopram) and levobupivacaine (B138063) (from bupivacaine), underscores the importance of this approach. mdpi.comacs.org

Current Research Trajectories for Levocetirizine Hydrochloride

Current research involving levocetirizine hydrochloride is exploring several avenues to expand its therapeutic applications and improve its delivery.

One area of focus is the development of combination therapies . Fixed-dose combinations of levocetirizine with other active ingredients, such as the leukotriene receptor antagonist montelukast, are being investigated and utilized to manage allergic conditions with a broader spectrum of action. globalriskcommunity.com These combinations aim to target different inflammatory pathways involved in allergic responses.

Research is also ongoing into novel drug delivery systems . This includes the development of different formulations like nasal sprays and sublingual tablets to offer alternative routes of administration and potentially faster onset of action for specific indications. wiseguyreports.com

Furthermore, there is continuous effort in the synthesis of levocetirizine to develop more efficient, cost-effective, and environmentally friendly manufacturing processes. google.com This includes the exploration of novel intermediates and catalytic methods to improve yield and purity. google.comresearchgate.net

Finally, studies continue to investigate the anti-inflammatory properties of levocetirizine that may extend beyond its H1-receptor antagonism. nih.gov Research has shown that levocetirizine can inhibit the migration of eosinophils and the expression of certain adhesion molecules, suggesting a broader modulatory effect on the allergic inflammatory cascade. nih.gov These findings may open up new therapeutic possibilities for levocetirizine in the long-term management of allergic diseases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26Cl2N2O2 B13399152 Levocetrizine Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26Cl2N2O2

Molecular Weight

409.3 g/mol

IUPAC Name

4-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]butanoic acid;hydrochloride

InChI

InChI=1S/C21H25ClN2O2.ClH/c22-19-10-8-18(9-11-19)21(17-5-2-1-3-6-17)24-15-13-23(14-16-24)12-4-7-20(25)26;/h1-3,5-6,8-11,21H,4,7,12-16H2,(H,25,26);1H/t21-;/m0./s1

InChI Key

ZLASGXIMJVPGNZ-BOXHHOBZSA-N

Isomeric SMILES

C1CN(CCN1CCCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Canonical SMILES

C1CN(CCN1CCCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Levocetirizine Hydrochloride

Enantioselective Synthesis Strategies

The production of single-enantiomer drugs like levocetirizine (B1674955) hydrochloride is critical, as the pharmacological activity often resides in only one of the enantiomers. google.com In the case of cetirizine (B192768), the (R)-enantiomer, levocetirizine, is responsible for the desired antihistaminic effect. google.com Consequently, enantioselective synthesis strategies are paramount in its manufacturing.

Chiral Resolution Techniques for Racemic Precursors

One of the foundational approaches to obtaining enantiomerically pure levocetirizine involves the separation of a racemic mixture of a key intermediate. This method, known as chiral resolution, has been a cornerstone of producing optically active compounds.

A common precursor targeted for resolution is (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine. This racemic intermediate can be separated using a chiral resolving agent, such as O,O'-Di-p-toluoyl-L-tartaric acid, under environmentally favorable conditions. worldwidejournals.com This process allows for the isolation of the desired (L)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine, which is a crucial building block for levocetirizine. worldwidejournals.com An advantage of this particular method is the ability to recover and reuse the resolving agent, which aligns with principles of green chemistry. worldwidejournals.com Another resolving agent that has been employed is N-acetyl-L-phenylalanine, which forms a diastereomeric salt with the desired enantiomer, allowing for its separation. worldwidejournals.com

Another technique for chiral resolution is preparative high-performance liquid chromatography (HPLC). acs.org For instance, the enantiomers of cetirizine amide, a precursor to cetirizine, have been successfully separated using a Chiralpak AD column. acs.orgresearchgate.net This method can yield high optical purity, with enantiomeric excess (e.e.) values often exceeding 99%. google.comgoogle.com Capillary electrophoresis (CE) has also been explored for the chiral separation of cetirizine, utilizing cyclodextrins as chiral selectors. nih.govnih.gov

Resolution TechniqueRacemic PrecursorChiral Agent/ColumnKey Finding
Classical Chemical Resolution (±)1-[(4-chlorophenyl) phenylmethyl] piperazineO,O'-Di-p-toluoyl-L-tartaric acidAllows for recovery and reuse of the resolving agent. worldwidejournals.com
Classical Chemical Resolution (±)1-[(4-chlorophenyl) phenylmethyl] piperazineN-acetyl-L-phenylalanineForms a diastereomeric salt for separation. worldwidejournals.com
Preparative Chiral HPLC Cetirizine amideChiralpak AD columnCan achieve high enantiomeric excess (>99%). acs.orgresearchgate.netgoogle.comgoogle.com
Capillary Electrophoresis (CE) CetirizineCyclodextrinsEffective for analytical-scale chiral separation. nih.govnih.gov

Asymmetric Catalysis Approaches in Levocetirizine Hydrochloride Synthesis

Asymmetric catalysis offers a more direct and efficient route to enantiomerically pure compounds by creating the desired stereocenter in a selective manner. This approach avoids the need for resolving racemic mixtures, which can be wasteful as the undesired enantiomer is often discarded.

One notable asymmetric synthesis involves the catalytic enantioselective reduction of a ketone precursor. For example, the tricarbonyl chromium complex of 4-chlorobenzophenone (B192759) can be asymmetrically reduced using a chiral borane (B79455) reagent to produce the corresponding chiral alcohol with high yield (99%) and enantiomeric excess (98% e.e.). google.comgoogle.com This chiral alcohol is a key intermediate that can then be converted to levocetirizine.

More recent developments include organocatalytic methods. An efficient approach has been developed for the asymmetric para C-H aminoalkylation of aniline (B41778) derivatives, catalyzed by chiral phosphoric acid, to produce chiral diarylmethylamines, which are precursors to levocetirizine. bohrium.com This method has demonstrated the ability to generate the desired products in good yields and high enantioselectivities (up to 91% e.e.). bohrium.com Another innovative, transition-metal-free method involves the enantioselective intramolecular α-arylation of benzylamine (B48309) derivatives to synthesize α,α-diarylmethylamines with excellent enantiomeric excess (up to >99% e.e.). researchgate.net

Catalytic ApproachKey PrecursorCatalyst/ReagentOutcome
Asymmetric Reduction Tricarbonyl chromium complex of 4-chlorobenzophenoneChiral borane reagentChiral alcohol in 99% yield and 98% e.e. google.comgoogle.com
Organocatalytic C-H Aminoalkylation Aniline derivatives and arylaldiminesChiral phosphoric acidChiral diarylmethylamines in up to 91% e.e. bohrium.com
Asymmetric Intramolecular α-Arylation N'-aryl-N-benzyl-N-isopropyl ureasChiral lithium amide baseα,α-diarylmethylamines in up to >99% e.e. researchgate.net
Biocatalysis Racemic aminesEngineered monoamine oxidase (MAO-N) variantsDeracemization to yield optically pure amine building blocks. researchgate.net

Green Chemistry Principles in Levocetirizine Hydrochloride Production

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance the sustainability of manufacturing processes. In the context of levocetirizine hydrochloride production, this involves the use of safer solvents, waste reduction, and the development of more efficient, environmentally benign reactions.

One example of a greener approach is the catalytic oxidation of L-hydroxyzine to levocetirizine using a Pd-M/C catalyst with air or oxygen as the oxidant. google.comgoogle.com This method is considered environmentally friendly as it avoids the use of hazardous oxidizing agents like Jones reagent (chromium trioxide and sulfuric acid), which can cause significant environmental pollution. google.com This catalytic oxidation achieves high conversion rates of the starting material (up to 98.9%) and high selectivity for the target product (up to 98.7%). google.comgoogle.com

The use of solvent recovery systems is another key aspect of greening the production of levocetirizine. globalriskcommunity.com By recovering and reusing solvents, companies can reduce both waste and manufacturing costs. globalriskcommunity.com Furthermore, developing synthetic routes that avoid carcinogenic intermediates, such as bis-chloro ethylamine, is a critical consideration for both environmental safety and worker health. google.comjustia.com

Novel Synthetic Routes and Intermediates for Levocetirizine Hydrochloride

Research into the synthesis of levocetirizine hydrochloride continues to yield novel routes and intermediates, often aimed at improving efficiency, safety, and cost-effectiveness. Some of these new approaches bypass traditional intermediates and introduce new chemical entities.

One patented process describes the use of novel intermediates to prepare (−)-1-[(4-chlorophenyl)-phenylmethyl]piperazine, a key precursor for levocetirizine. google.comjustia.comresearchgate.net This route avoids the use of the carcinogenic precursor bis-chloro ethylamine. google.comjustia.com The process involves several steps, including the reaction of a novel intermediate with 2-chloroethoxy acetamide, followed by hydrolysis to yield levocetirizine. google.comjustia.com

Another innovative route involves the direct catalytic oxidation of L-hydroxyzine. google.comgoogle.com This method is notable for its high efficiency and selectivity, providing a direct conversion to levocetirizine. The process can be carried out in a mixed solvent system, including water, under basic conditions, making it a more environmentally friendly option. google.comgoogle.com

Optimization of Reaction Pathways for Industrial Scalability

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction pathways to ensure efficiency, safety, and cost-effectiveness. For levocetirizine hydrochloride, this includes optimizing reaction conditions, such as solvents, bases, and temperatures, as well as developing robust purification methods.

For instance, in the condensation of (−)-1-[(4-chlorophenyl)-phenylmethyl]piperazine with a 2-chloroethoxy acetic acid derivative, the choice of base and solvent is critical. google.comjustia.com Inorganic bases like potassium carbonate and organic bases such as triethylamine (B128534) have been used, with solvents like toluene (B28343) or xylene being common choices. google.comjustia.comresearchgate.net The subsequent hydrolysis step is often carried out using sodium hydroxide. google.comjustia.com

The development of fast-dissolving tablet formulations also requires optimization, though this is related to the drug product rather than the synthesis of the active pharmaceutical ingredient itself. researchgate.net However, the physical properties of the synthesized levocetirizine hydrochloride, such as particle size and crystal form, can impact the formulation process.

Molecular Pharmacology and Receptor Interaction Mechanisms of Levocetirizine Hydrochloride

Histamine (B1213489) H1 Receptor Binding Dynamics

The interaction of levocetirizine (B1674955) with the histamine H1 receptor is characterized by its high affinity, stereoselectivity, and unique kinetic properties that contribute to its prolonged duration of action.

High Affinity and Stereoselectivity of (R)-Enantiomer Binding to H1 Receptors

Levocetirizine demonstrates a significantly higher binding affinity for the human histamine H1 receptor compared to its (S)-enantiomer, dextrocetirizine. nih.govucl.ac.be Competition experiments have shown that levocetirizine binds with high affinity to human H1 histamine receptors, with a reported inhibitory constant (Ki) value of approximately 3 nM. nih.govucl.ac.be In contrast, the (S)-enantiomer exhibits a much lower affinity, with a Ki value of around 100 nM. nih.govucl.ac.be This stereoselectivity is a critical aspect of levocetirizine's pharmacological profile, as the antihistaminic properties of the racemic cetirizine (B192768) reside primarily in the (R)-enantiomer. researchgate.net The affinity of levocetirizine for the H1 receptor is about two-fold higher than that of the racemic mixture. ucl.ac.be Furthermore, levocetirizine is highly selective for the H1 receptor, showing over 600-fold more selectivity compared to a range of other receptors and ion channels. nih.govucl.ac.be

Binding Affinities of Cetirizine Enantiomers for the Human H1 Histamine Receptor

CompoundInhibitory Constant (Ki) in nM
Levocetirizine ((R)-enantiomer)3
(S)-cetirizine (Dextrocetirizine)100
Cetirizine (Racemic)6

Ligand-Receptor Dissociation Kinetics and Residence Time at H1 Receptors

A defining characteristic of levocetirizine is its slow dissociation from the histamine H1 receptor, which translates to a long residence time at the receptor. frontiersin.orgnih.gov The dissociation half-time of levocetirizine from H1 receptors has been measured to be approximately 142 minutes. nih.govucl.ac.be This is in stark contrast to its (S)-enantiomer, which dissociates much more rapidly with a half-time of only 6 minutes. nih.govucl.ac.be This prolonged residence time is a key factor in the sustained pharmacological effect of levocetirizine, allowing for prolonged receptor occupancy even after the concentration of the drug in the bloodstream has decreased. frontiersin.orgnih.gov The long residence time of levocetirizine is a significant predictor of its in vivo efficacy. frontiersin.org

Dissociation Half-Times of Cetirizine Enantiomers from the Human H1 Histamine Receptor

CompoundDissociation Half-Time (minutes)
Levocetirizine ((R)-enantiomer)142
(S)-cetirizine (Dextrocetirizine)6

Pseudo-Irreversible Antagonism and Sustained H1 Receptor Occupancy

The slow dissociation kinetics of levocetirizine from the H1 receptor lead to a phenomenon described as pseudo-irreversible antagonism in functional studies. nih.govucl.ac.beresearchgate.net This means that while the binding is technically reversible, the slow rate of dissociation results in a sustained blockade of the receptor that mimics irreversible binding over a significant period. This sustained H1 receptor occupancy is a direct consequence of the long residence time and is crucial for the once-daily dosing regimen of levocetirizine. frontiersin.orgnih.gov Studies have shown that levocetirizine can maintain high levels of peripheral H1 receptor occupancy for up to 24 hours. ifp.kiev.ua For instance, at a therapeutic dose, H1 receptor occupancy in the periphery can be over 90% for up to 8 hours. nih.gov This sustained occupancy ensures a continuous antihistaminic effect.

Structural Determinants of H1 Receptor Interaction

The specific molecular interactions between levocetirizine and the H1 receptor are governed by key structural features of both the drug molecule and the receptor's binding pocket.

Role of Carboxylic Acid Moiety in Receptor Binding and Dissociation

The carboxylic acid function of levocetirizine plays a pivotal role in its interaction with the H1 receptor, particularly in its slow dissociation kinetics. nih.govucl.ac.be Studies with analogs where the carboxylic acid is replaced with a hydroxyl or methyl ester group have demonstrated a significantly more rapid dissociation from the H1 receptors, with half-times of 31 minutes and 7 minutes, respectively. nih.govucl.ac.be This highlights the importance of the carboxylic acid moiety in establishing the long residence time of levocetirizine. nih.govucl.ac.be It is suggested that this group forms a key interaction within the receptor's binding site that stabilizes the drug-receptor complex. nih.govucl.ac.be

Impact of Carboxylic Acid Moiety Modification on Dissociation Half-Time

CompoundDissociation Half-Time (minutes)
Levocetirizine (with carboxylic acid)142
Hydroxyl analog31
Methyl ester analog7

Mutational Analysis of H1 Receptor Binding Sites (e.g., Lys191, Thr194)

Site-directed mutagenesis studies have been instrumental in identifying specific amino acid residues within the H1 receptor that are crucial for levocetirizine binding. The mutation of Lysine 191 (Lys191) to Alanine (Ala191) has been shown to have a profound effect on the binding of levocetirizine. nih.govucl.ac.be This mutation decreased the dissociation half-time of levocetirizine from 142 minutes to 13 minutes and reduced its affinity from a Ki of 3 nM to 12 nM. nih.govucl.ac.be This strongly suggests a direct interaction between the carboxylic acid moiety of levocetirizine and the Lys191 residue. nih.govucl.ac.be

Another key residue, Threonine 194 (Thr194), has been implicated in the stereoselectivity of binding. nih.govucl.ac.be Mutation of Thr194 has been shown to reduce the binding stereoselectivity by selectively enhancing the affinity of the (S)-enantiomer. nih.govucl.ac.be These findings underscore the precise molecular interactions that govern the high affinity and stereospecific binding of levocetirizine to the histamine H1 receptor.

Effect of Lys191 to Ala191 Mutation on Levocetirizine Binding

ParameterWild-Type H1 ReceptorLys191 to Ala191 Mutant H1 Receptor
Dissociation Half-Time (minutes)14213
Affinity (Ki in nM)312

Inverse Agonism at the Histamine H1 Receptor

Contrary to the classical understanding of antihistamines as simple receptor antagonists that block the binding of histamine, levocetirizine functions as an inverse agonist at the histamine H1 receptor. wikipedia.orgwikipedia.orgpatsnap.com The H1 receptor, a G-protein-coupled receptor, can exist in both an inactive (R) and an active (R*) conformation, which are in equilibrium. Even in the absence of an agonist like histamine, a fraction of H1 receptors can spontaneously adopt the active conformation, leading to a basal level of constitutive activity.

Histamine acts as an agonist by binding to and stabilizing the active R* conformation, thereby shifting the equilibrium towards the active state and triggering downstream signaling. patsnap.com Levocetirizine, as an inverse agonist, preferentially binds to and stabilizes the inactive R conformation of the H1 receptor. patsnap.com This action not only competitively inhibits histamine binding but also reduces the basal, histamine-independent activity of the receptor population. patsnap.com This stabilization of the inactive state is a key feature of its mechanism, providing a more comprehensive blockade of histamine-mediated signaling than a neutral antagonist, which would only block the action of the agonist without affecting constitutive activity. wikipedia.org

Molecular docking studies have elucidated the specific interactions between levocetirizine and the H1 receptor. The carboxylic group of levocetirizine is thought to form a salt bridge with the Lys191 residue within the fifth transmembrane domain of the human H1 receptor, an interaction that contributes to its high binding affinity and slow dissociation rate. nih.gov This strong, sustained binding at the receptor site is a cornerstone of its prolonged pharmacological effect.

Comparative Molecular Pharmacodynamics with Other H1 Antagonists

The pharmacodynamic profile of levocetirizine distinguishes it from other second-generation H1 antagonists such as fexofenadine (B15129), loratadine (B1675096), and desloratadine (B1670295). A key differentiator is its high receptor occupancy, which is a strong predictor of clinical efficacy. ifp.kiev.uabohrium.com Studies have shown that levocetirizine achieves higher H1 receptor occupancy at 24 hours compared to desloratadine and fexofenadine. ifp.kiev.uaiiarjournals.org

For instance, one study noted that at 4 hours post-administration, the receptor occupancy of levocetirizine was comparable to fexofenadine (95%) and significantly higher than that of desloratadine (71%). ifp.kiev.ua However, at 24 hours, levocetirizine maintained a superior receptor occupancy (60% wheal inhibition) compared to both desloratadine (32%) and fexofenadine (15%). ifp.kiev.ua While desloratadine exhibits a higher in vitro binding affinity for the H1 receptor, levocetirizine demonstrates greater and more sustained inhibition of histamine-induced wheal and flare in clinical studies. ifp.kiev.uanih.gov

The onset of action is another critical pharmacodynamic parameter. Levocetirizine has a rapid onset, with effects observed as early as 1 hour after administration, which is faster than that reported for desloratadine or loratadine in some studies. proquest.com This rapid and sustained receptor blockade contributes to its clinical effectiveness in providing prompt and lasting relief from allergic symptoms.

Interactive Table: Comparative Pharmacodynamics of Second-Generation H1 Antagonists

FeatureLevocetirizineFexofenadineDesloratadineLoratadine
H1 Receptor Affinity HighModerateVery HighLow (Metabolite has high affinity)
Receptor Occupancy (at 24h) High (~60% wheal inhibition) ifp.kiev.uaLow (~15% wheal inhibition) ifp.kiev.uaModerate (~32% wheal inhibition) ifp.kiev.uaN/A
Onset of Action Rapid (~1 hour) proquest.comRapid (~1-2 hours)Slower (~1.25-3 hours) proquest.comSlower (~1-3 hours)
Duration of Action Long (≥ 24 hours) researchgate.netShorter (~12 hours) researchgate.netLong (≥ 24 hours)Long (≥ 24 hours)

Cellular and Molecular Signaling Pathway Modulation

Beyond its primary role as an H1 inverse agonist, levocetirizine exerts significant anti-inflammatory effects by modulating various cellular and molecular signaling pathways. These actions are observed at clinically relevant concentrations and contribute to its therapeutic benefit in managing allergic inflammation.

Levocetirizine has been shown to inhibit the production and release of several pro-inflammatory cytokines from various cell types. Studies have demonstrated that levocetirizine can suppress the release of Interleukin-6 (IL-6) and Interleukin-8 (IL-8), a potent chemoattractant for neutrophils, from IL-1β-stimulated epithelial cells. nih.gov This effect is partly mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.govnih.gov By preventing the activation of NF-κB, levocetirizine downregulates the transcription of genes encoding these inflammatory cytokines. nih.gov

Furthermore, levocetirizine modulates the release of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). nih.gov GM-CSF is crucial for the survival and activation of eosinophils, key effector cells in allergic inflammation. Levocetirizine inhibits both resting and GM-CSF-stimulated eosinophil adhesion, indicating an interference with this cytokine's signaling. nih.govresearchgate.net Research has also pointed to levocetirizine's ability to reduce levels of IL-17, a cytokine involved in chronic inflammatory responses. mdnewsline.com

The recruitment of inflammatory cells, such as eosinophils and lymphocytes, to the site of an allergic reaction is a critical step in the inflammatory cascade. This process is dependent on the expression of cellular adhesion molecules on the surface of endothelial cells. Levocetirizine has been found to downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.govresearchgate.netnih.gov

VCAM-1 is particularly important for the adhesion of eosinophils, lymphocytes, and monocytes. researchgate.netmdpi.com Studies have shown that histamine can upregulate VCAM-1 expression on fibroblasts and that this induction is effectively inhibited by levocetirizine. nih.gov The mechanism underlying this effect is linked to the inhibition of the NF-κB pathway. researchgate.net By suppressing the expression of ICAM-1 and VCAM-1, levocetirizine reduces the ability of inflammatory cells to adhere to the vascular endothelium, thereby limiting their infiltration into tissues. mdpi.commdpi.com

A direct consequence of levocetirizine's ability to modulate adhesion molecule expression and other inflammatory signals is the inhibition of eosinophil transendothelial migration. Eosinophils are potent effector cells in allergic diseases, releasing a variety of pro-inflammatory mediators. Levocetirizine has been demonstrated to inhibit eotaxin-induced eosinophil migration across endothelial cell layers in vitro at clinically relevant concentrations. iiarjournals.orgnih.gov This inhibition is not due to a direct effect on eosinophil viability but rather on the complex interplay between the eosinophil and the endothelial cell, which is modulated by levocetirizine's anti-inflammatory actions, including the downregulation of VCAM-1. nih.govresearchgate.net

Table: Research Findings on Levocetirizine's Anti-Inflammatory Effects

EffectTarget Cells/MoleculesMechanism/PathwayFinding
Cytokine Inhibition Epithelial cells, EosinophilsInhibition of NF-κB signaling nih.govresearchgate.netDecreased release of IL-6, IL-8, and GM-CSF. nih.gov
Adhesion Molecule Downregulation Endothelial cells, FibroblastsInhibition of NF-κB signaling researchgate.netReduced expression of ICAM-1 and VCAM-1. nih.govnih.gov
Eosinophil Migration Inhibition Eosinophils, Endothelial cellsDownregulation of adhesion molecules nih.govInhibition of eotaxin-induced transendothelial migration. iiarjournals.orgnih.gov
T-Cell Modulation T-lymphocytesUnknownReduction of activated T-cells (CD4+CD29+, etc.) and increase in CD4+CD25+ (Treg-associated) cells. researchgate.netnih.gov

Levocetirizine also exhibits immunomodulatory effects that extend to lymphocyte populations. In patients with allergic rhinitis, treatment with levocetirizine has been shown to reduce the percentages of activated T-lymphocyte subpopulations, such as CD4+CD29+, CD4+CD212+, and CD4+CD54+. researchgate.netnih.gov These cell phenotypes are known to contribute to inflammatory tissue damage.

Concurrently, levocetirizine treatment has been correlated with a significant increase in the percentage of CD4+CD25+ T cells. researchgate.netnih.gov This T-cell subpopulation includes regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance and suppressing inflammatory responses. nih.gov In a murine model of allergic conjunctivitis, levocetirizine was found to induce the differentiation of T cells into Treg cells. nih.gov By promoting a shift towards a more regulatory immune environment, levocetirizine may help to dampen the underlying allergic response beyond immediate symptom relief. researchgate.netnih.gov

Potential Anti-angiogenic Mechanisms

Levocetirizine hydrochloride's role as a histamine H1 receptor antagonist extends to potential anti-angiogenic activities. cancer.gov Histamine is understood to be a significant factor in promoting angiogenesis, particularly during allergic inflammatory reactions. By blocking the action of histamine, levocetirizine may modulate the expression of proangiogenic factors, thereby potentially hindering the formation of new blood vessels. cancer.gov

The anti-inflammatory properties of levocetirizine are central to its potential anti-angiogenic effects. One of the key mechanisms involves the inhibition of pro-inflammatory cytokines that contribute to angiogenesis. nih.gov Interleukin-8 (IL-8), a cytokine derived from monocytes and macrophages, has been shown to have angiogenic activity by inducing the proliferation and chemotaxis of endothelial cells. nih.gov Research has indicated that resistance to certain anti-angiogenic cancer therapies can involve the upregulation of alternative pro-angiogenic signaling pathways, including the one driven by IL-8. nih.gov

Levocetirizine has demonstrated the ability to inhibit IL-8. nih.gov In-vitro studies have shown that levocetirizine can inhibit the secretion of both Interleukin-6 (IL-6) and IL-8. nih.gov This suppression of key pro-angiogenic cytokines suggests a plausible mechanism for the anti-angiogenic potential of levocetirizine. nih.govtaylorandfrancis.com

Mediator Effect of Levocetirizine Relevance to Angiogenesis
HistamineBlocks H1 ReceptorHistamine is involved in angiogenesis during allergic inflammation. cancer.gov
Interleukin-8 (IL-8)Inhibits secretion and expression. nih.govIL-8 is a pro-angiogenic cytokine that promotes endothelial cell proliferation and migration. nih.gov
Interleukin-6 (IL-6)Inhibits secretion. nih.govIL-6 is another cytokine that can contribute to pro-angiogenic processes.

Impact on Histamine-Mediated Cellular Responses (e.g., smooth muscle contraction, vascular permeability)

Levocetirizine, through its selective inhibition of histamine H1 receptors, directly counteracts key cellular responses triggered by histamine, such as smooth muscle contraction and increased vascular permeability. drugbank.com

Smooth Muscle Contraction:

Histamine is a potent mediator of smooth muscle contraction, particularly in the respiratory tract. Levocetirizine has been shown to effectively antagonize this effect. In studies using isolated rabbit bronchioles, histamine was found to induce a concentration-dependent contraction. nih.gov The application of levocetirizine (0.03-0.1 micromol/l) not only shifted the histamine concentration-response curve to the right but also decreased the maximal amplitude of the contraction. nih.gov This demonstrates a potent inhibitory effect on bronchial smooth muscle.

Further research on isolated rat tracheal smooth muscle supports these findings. While levocetirizine alone had a negligible effect on the basal tension of the trachea, at concentrations of 10⁻⁵ M or higher, it induced a slight relaxation in tissue that had been pre-contracted with methacholine. medsci.orgtmu.edu.twnih.gov It was also found to prevent the spike contractions caused by electrical field stimulation. medsci.orgnih.gov

Tissue Model Inducing Agent Effect of Levocetirizine Concentration
Isolated Rabbit BronchiolesHistamineShifted concentration-response curve right and decreased maximal amplitude. nih.gov0.03-0.1 µmol/L
Isolated Rat Tracheal Smooth MuscleMethacholine (10⁻⁶ M)Caused slight relaxation of pre-contracted muscle. medsci.orgtmu.edu.tw≥ 10⁻⁵ M
Isolated Rat Tracheal Smooth MuscleElectrical Field StimulationPrevented spike contraction. medsci.orgnih.govNot specified

Vascular Permeability:

Histamine is a primary driver of increased vascular permeability, a hallmark of acute allergic reactions that leads to symptoms like edema and urticaria. nih.gov It acts on H1 receptors on vascular endothelial cells, causing vasodilation, increased blood flow, and disruption of the endothelial barrier, often indicated by changes in the localization of vascular endothelial (VE) cadherin at cell junctions. nih.govbohrium.comfrontiersin.org This disruption allows fluid to leak from the capillaries into the surrounding tissues. nih.gov

By selectively binding to and inhibiting the H1 receptor, levocetirizine directly prevents histamine from exerting these effects. drugbank.com This blockade helps to maintain the integrity of the vascular endothelium, thereby preventing the increase in permeability and subsequent tissue swelling associated with histamine release. drugbank.comnih.gov

Interaction with Nuclear Transcription Factor-kappa B (NFκB) Activation

Beyond its direct antagonism of the H1 receptor, levocetirizine exhibits significant anti-inflammatory properties that are mediated through its interaction with the nuclear transcription factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and cell adhesion molecules. nih.gov

Research has demonstrated that levocetirizine can interfere with NF-κB activation. taylorandfrancis.com For instance, the increased expression of cell adhesion molecules like fibronectin and carcinoembryonic antigen-related cell adhesion molecules (CEACAMs) induced by rhinovirus infection is closely linked to NF-κB activation. nih.gov A study on human nasal epithelial cells infected with rhinovirus-16 found that pretreatment with levocetirizine significantly reduced the virus-induced increases in both mRNA and protein levels of these adhesion molecules. nih.gov This finding suggests that levocetirizine's inhibitory effect on NF-κB can prevent the upregulation of molecules that facilitate secondary bacterial infections. nih.gov

In-vivo evidence also supports the inhibitory effect of levocetirizine on NF-κB. nih.gov This action, which contributes to its broader anti-inflammatory profile, is linked to the downstream inhibition of inflammatory mediators like IL-8. nih.gov

Cell/System Model Inducer Observed Effect of Levocetirizine Key Finding
Human Nasal Epithelial CellsRhinovirus-16Significantly reduced the increased expression of Fibronectin and CEACAMs. nih.govDemonstrates interference with NF-κB-mediated gene expression. nih.gov
In-vivo studiesGeneral InflammationInhibits NF-κB upregulation. nih.govDocuments a key anti-inflammatory mechanism beyond H1 antagonism. nih.gov

Mechanistic Pharmacokinetics of Levocetirizine Hydrochloride

Absorption Kinetics and Bioavailability Considerations

Levocetirizine (B1674955) hydrochloride is characterized by its rapid and extensive absorption following oral administration. nih.govfda.gov Peak plasma concentrations (Cmax) are typically reached within 0.5 to 0.9 hours after ingestion of an oral tablet. fda.govfip.org Studies in healthy adult volunteers have reported a Cmax of approximately 270 ng/mL after a single 5 mg dose, which increases to 308 ng/mL with repeated daily dosing. fip.org The time to reach peak plasma concentration (Tmax) is slightly shorter for the oral solution at around 0.5 hours compared to the tablet formulation. fda.gov

The pharmacokinetic parameters of levocetirizine are consistent across different populations, including healthy subjects and patients with allergic rhinitis or chronic idiopathic urticaria. fda.gov Furthermore, bioequivalence has been demonstrated between different formulations, such as oral tablets and solutions, with the 90% confidence intervals for the geometric mean ratios of Cmax and AUC falling within the accepted range of 80-125%. fda.govnih.gov

Pharmacokinetic Parameters of Levocetirizine (5 mg oral dose)
ParameterValue (Fasting)Value (With Food)Reference
Cmax (ng/mL)270 - 308~173 (36% decrease) fip.orgdrugbank.com
Tmax (hours)0.5 - 0.9Delayed by ~1.25 hours fda.govfip.orgdrugbank.com
AUCUnaffectedUnaffected chula.ac.thdrugbank.comnih.gov
BioavailabilityHigh (nearly complete)High fip.org

Distribution Characteristics and Volume of Distribution in Biological Systems

Following absorption, levocetirizine exhibits a restrictive distribution within the body. The apparent volume of distribution (Vd) is relatively small, reported to be approximately 0.3 L/kg to 0.41 L/kg. nih.govnih.gov This limited distribution suggests that the drug does not extensively partition into tissues and is primarily confined to the systemic circulation. A smaller volume of distribution is generally considered a favorable characteristic for an H1-antagonist. nih.gov

Levocetirizine is highly bound to plasma proteins, primarily albumin. researchgate.net In vivo studies have shown that the protein binding is approximately 91-92%, and this binding is independent of the drug's concentration in the plasma. chula.ac.th One hour after administration, the plasma protein binding of radiolabeled levocetirizine was measured at 96.1%. nih.gov In vitro studies have shown a protein binding of 94.8% to 95.0% at concentrations ranging from 0.2 to 1 µg/mL. nih.gov

The drug and its metabolites show poor association with blood cells, as indicated by a blood-to-plasma ratio ranging from 0.51 to 0.68. nih.gov This further supports the observation that levocetirizine's distribution is largely limited to the plasma compartment.

Distribution Characteristics of Levocetirizine Hydrochloride
ParameterValueReference
Volume of Distribution (Vd)0.3 - 0.41 L/kg nih.govnih.gov
Plasma Protein Binding91-96.1% chula.ac.thnih.gov
Blood-to-Plasma Ratio0.51 - 0.68 nih.gov

Biotransformation Pathways and Metabolite Profiling

Levocetirizine undergoes limited metabolism in humans, with a significant portion of the dose (approximately 85.8%) being excreted as the unchanged parent drug. drugbank.comnih.govnih.gov The metabolism that does occur is minor, accounting for less than 14% of the administered dose. fip.org

Several minor metabolic pathways have been identified. These include oxidation reactions such as aromatic hydroxylation, O-dealkylation, N-oxidation, and N-dealkylation. nih.govresearchgate.net Additionally, conjugation pathways involving taurine, glucuronic acid, and glutathione (B108866) (leading to the formation of mercapturic acids) contribute to the biotransformation of levocetirizine. nih.govnih.govresearchgate.net At least 13 minor metabolites have been detected in urine, collectively representing only about 2.4% of the administered dose after 48 hours. nih.gov

In vitro studies have demonstrated that levocetirizine has a low potential for causing clinically significant drug-drug interactions through the inhibition or induction of CYP isoenzymes. researchgate.net At concentrations near those achieved with clinical doses, levocetirizine does not inhibit CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4. researchgate.net Similarly, it does not induce uridine (B1682114) 5'-diphospho-glucuronosyltransferase 1A or CYP1A2, CYP2C9, or CYP3A4. researchgate.net Cetirizine (B192768), the racemic mixture containing levocetirizine, also showed no effect on these enzyme activities in human liver microsomes. nih.gov This lack of significant interaction with the CYP450 system suggests a low likelihood of metabolism-based drug interactions. nih.govtandfonline.com

Levocetirizine is the R-enantiomer of cetirizine. nih.gov Studies in humans have confirmed that levocetirizine is configurationally stable in vivo. nih.govnih.gov There is no evidence of chiral inversion, meaning the R-enantiomer is not converted to its S-enantiomer (the distomer) after administration. chula.ac.thnih.govnih.gov This is a crucial pharmacokinetic property, as it ensures that the pharmacological activity is solely attributable to the intended enantiomer. The absence of racemization has been confirmed in both preclinical and human studies. nih.govresearchgate.net

Excretion Pathways and Clearance Mechanisms

The elimination of levocetirizine hydrochloride from the body occurs predominantly through renal excretion. nih.govfda.gov Following oral administration, the majority of the drug and its metabolites are expelled via urine, with a smaller fraction eliminated through feces. nih.govfda.gov Studies involving radiolabeled levocetirizine have quantified the excretion routes, showing that a mean of 85.4% of the dose is recovered in the urine, while 12.9% is recovered in the feces over a 168-hour period. nih.govbohrium.com Another investigation reported similar findings, with approximately 80.8% of a dose recovered in urine and 9.5% in feces. drugbank.comnih.gov

A key characteristic of levocetirizine's pharmacokinetics is that it is poorly metabolized, with a substantial portion of the administered dose being excreted as the unchanged parent compound. nih.govdrugbank.comnih.govoup.com It is estimated that 85.8% of an oral dose is excreted in its original form. nih.govdrugbank.comnih.gov More specifically, within the urine, approximately 77% of the recovered dose is unchanged levocetirizine. drugbank.comnih.gov Metabolites account for a very small fraction of the eliminated drug. fda.gov

The clearance of levocetirizine from the body is efficient, with a mean oral total body clearance measured at approximately 0.63 mL/kg/min. nih.govfda.gov The renal clearance mechanism for levocetirizine involves both glomerular filtration and active tubular secretion. nih.govfda.govresearchgate.net This dual mechanism underscores the kidney's primary role in its elimination. Consequently, the renal clearance of levocetirizine is directly correlated with creatinine (B1669602) clearance. nih.govnih.gov This relationship implies that the rate of levocetirizine elimination is reduced in individuals with impaired renal function. nih.govresearchgate.netfda.gov While the kidneys are the principal route of elimination, non-renal clearance, which is indicative of hepatic contribution, accounts for about 28% of the total body clearance in healthy adults. researchgate.net However, given that levocetirizine is mainly excreted unchanged, it is considered unlikely that the drug's clearance would be significantly impacted by hepatic impairment alone. nih.govoup.comresearchgate.net

Excretion ParameterFindingSource(s)
Primary Route of ExcretionRenal (Urine) nih.govfda.govoup.com
Secondary Route of ExcretionFecal nih.govfda.govbohrium.com
Dose Recovered in Urine~85.4% nih.govbohrium.com
Dose Recovered in Feces~12.9% nih.govbohrium.com
Excreted as Unchanged Drug~85.8% of total dose nih.govdrugbank.comnih.gov
Clearance MechanismsGlomerular Filtration and Active Tubular Secretion nih.govfda.govresearchgate.net
Mean Total Body Clearance~0.63 mL/kg/min nih.govfda.gov

Protein Binding Interactions with Biological Macromolecules (e.g., Human Serum Albumin)

Levocetirizine exhibits a high degree of binding to plasma proteins, a critical factor influencing its distribution and pharmacokinetic profile. fda.govnih.gov In blood plasma, over 90% of the circulating drug is bound to proteins, with Human Serum Albumin (HSA) serving as the primary binding macromolecule and acting as an inactive reservoir for the drug. nih.govresearchgate.net

In vitro studies have demonstrated that the mean plasma protein binding of levocetirizine ranges from 91% to 92%, and this binding is independent of the drug's concentration within the therapeutic range of 90 to 5000 ng/mL. nih.gov Another in vitro investigation found the protein binding to be between 94.8% and 95.0% at concentrations from 0.2 µg/mL to 1 µg/mL. nih.gov Ex vivo measurements in healthy subjects after a 5 mg dose show a binding of approximately 96.1% at one hour post-administration. nih.govfda.govdrugbank.com

Spectroscopic studies have elucidated the nature of the interaction between levocetirizine and HSA. The binding is characterized as a static quenching mechanism, where a complex is formed between the drug and the protein. drugbank.com Thermodynamic analysis indicates that ionic interactions play a major role in this binding process. drugbank.com Competitive binding experiments have identified that levocetirizine specifically binds to Site II (also known as the diazepam binding site) on the HSA molecule. bohrium.comresearchgate.netdrugbank.com This specific binding location suggests that co-administration with other drugs that also bind to Site II could potentially lead to competitive displacement, although the low association constant of levocetirizine at this site means significant displacement is unlikely except at very high plasma concentrations of the competing drug. bohrium.com The interaction with HSA is also noted to be sensitive to the presence of fatty acids. bohrium.com Furthermore, the binding process induces conformational changes in the secondary structure of HSA, with a notable decrease in its alpha-helical content. drugbank.com

Binding ParameterObservationSource(s)
Overall Plasma Protein Binding>90% fda.govnih.govresearchgate.net
In Vitro Binding Range91% - 95% (concentration-independent) nih.gov
Ex Vivo Binding (1 hr post-dose)~96.1% nih.govfda.govdrugbank.com
Primary Binding ProteinHuman Serum Albumin (HSA) bohrium.comnih.govresearchgate.net
Binding Site on HSASite II (Diazepam site) bohrium.comresearchgate.netdrugbank.com
Primary Interaction ForceIonic Interaction drugbank.com
Effect on HSA StructureInduces conformational changes (decrease in alpha-helix content) drugbank.com

Advanced Analytical Methodologies for Levocetirizine Hydrochloride Research

Chromatographic Techniques for Purity and Quantification

Chromatography is a cornerstone for the separation and quantification of Levocetirizine (B1674955) Hydrochloride and its related substances. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most widely employed methods due to their high resolution, sensitivity, and accuracy.

Reversed-phase HPLC (RP-HPLC) is the predominant analytical method for the routine analysis and quality control of Levocetirizine Hydrochloride. Numerous methods have been developed and validated according to International Council on Harmonisation (ICH) guidelines, ensuring their reliability for intended applications. These methods typically utilize a non-polar stationary phase (like C8 or C18) and a polar mobile phase, allowing for the effective separation of Levocetirizine from its impurities and other combined active ingredients. researchgate.netrjpbcs.comijpmr.orgsphinxsai.com

The development of an RP-HPLC method involves the systematic optimization of several parameters to achieve the desired separation with good peak shape and resolution in a minimal amount of time. Key parameters that are optimized include the type of stationary phase, the composition and pH of the mobile phase, flow rate, and detector wavelength. ijpmr.orgsphinxsai.com Levocetirizine is commonly detected using a UV detector, with the wavelength of maximum absorbance (λmax) typically set around 230 nm. researchgate.netrjpbcs.comuspnf.comresearchgate.net

Validation of the developed method is essential to demonstrate its suitability. This involves assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). rjpbcs.comijrpc.com For instance, a validated method for the simultaneous estimation of Levocetirizine Hydrochloride and Montelukast Sodium demonstrated linearity over a concentration range of 30-70 μg/ml for both drugs. rjpbcs.com The precision of such methods is often confirmed by low relative standard deviation (%RSD) values, which are typically required to be less than 2%. rjpbcs.comijrpc.com

Table 1: Examples of Validated RP-HPLC Method Parameters for Levocetirizine Hydrochloride Analysis

ParameterMethod 1 (with Montelukast) jpbs.inMethod 2 (with Montelukast) rjpbcs.comMethod 3 (with Fexofenadine) researchgate.netMethod 4 (Oral Solution) ijrpc.com
Column Hypersil BDS C18 (250x4.6 mm, 5 μm)XTerra C8 (150x4.6 mm, 3.5 µm)C18 (150x4.6 mm, 5 µm)Waters symmetry C8 (250x4.6 mm, 5 µm)
Mobile Phase Phosphate (B84403) buffer (pH 7.0) : Acetonitrile (40:60 v/v)Phosphate buffer (pH 4.0) : Acetonitrile (60:40 v/v)Phosphate buffer (pH 6.0) : Acetonitrile (68:32 v/v)Solvent Mix I : Solvent Mix II (60:40 v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 230 nm230 nm230 nm230 nm
Retention Time (Levocetirizine) 3.06 min2.432 minNot SpecifiedNot Specified
Linearity Range (Levocetirizine) 12.56–37.68 µg/mL30–70 µg/mL5–40 µg/mL12–75 ppm
LOD (Levocetirizine) 0.079 µg/mL3.36 µg/mLNot SpecifiedNot Specified
LOQ (Levocetirizine) 0.239 µg/mL9.90 µg/mLNot SpecifiedNot Specified

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. This technology offers substantial improvements in resolution, sensitivity, and speed of analysis. For Levocetirizine Hydrochloride, UPLC methods provide a rapid and efficient tool for quality control testing. ijpsr.comresearchgate.net

A developed and validated stability-indicating RP-UPLC method for the estimation of Levocetirizine in tablets demonstrates the power of this technique. ijpsr.comresearchgate.net The method was achieved using a Waters Acquity UPLC with a BEH C18 column (100 mm × 2.1 mm, 1.7 µm) and a mobile phase of 0.01N KH2PO4 buffer (pH 4.8) and Acetonitrile (60:40) at a flow rate of 0.3 mL/min. ijpsr.comresearchgate.net This rapid method allowed the Levocetirizine peak to elute in under two minutes. researchgate.net

The sensitivity of the UPLC method was notable, with an LOD of 0.04 µg/mL and an LOQ of 0.12 µg/mL. ijpsr.comresearchgate.net The method was validated according to ICH guidelines, showing excellent linearity (R² value of 0.999) and accuracy, with a mean recovery of 99.02%. ijpsr.comresearchgate.net Such UPLC applications are highly efficient for routine quality control of both the API and its formulated products. ijpsr.com

A crucial aspect of pharmaceutical analysis is the development of stability-indicating methods, which are capable of separating the intact drug from its degradation products. This is achieved through forced degradation studies, where the drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as mandated by ICH guidelines. ijrpc.comjpbs.inijpsr.com

For Levocetirizine Hydrochloride, several stability-indicating HPLC and UPLC methods have been developed. researchgate.netjpbs.inijpsr.com In these studies, the drug is exposed to conditions like 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (alkali hydrolysis), and 3-10% H2O2 (oxidative degradation). jpbs.inijpca.org The resulting solutions are then analyzed by the chromatographic method to demonstrate that the degradation product peaks are well-resolved from the main Levocetirizine peak.

The results of these studies confirm the stability profile of the molecule and validate the method's specificity. For example, one study found that Levocetirizine was degraded under acidic, oxidative, photolytic, and thermal conditions, but was less degraded under alkaline conditions. ijpca.org The ability to separate these degradants ensures that the method can accurately measure the concentration of the active drug in the presence of its impurities and degradation products over the shelf-life of the product. researchgate.netjpbs.in

Table 2: Summary of Forced Degradation Studies for Levocetirizine Hydrochloride

Stress ConditionReagent/Condition DetailsObserved DegradationReference
Acid Hydrolysis 0.1 M HCl, Room Temperature, 3 hoursDegradation observed ijpca.orgijpca.org
Alkali Hydrolysis 0.1 M NaOH, Room Temperature, 3 hoursLess degradation compared to other conditions ijpca.orgijpca.org
Oxidative Degradation 0.3% - 10% H₂O₂, Room Temperature, 3 hoursDegradation observed ijpca.orgresearchgate.net
Thermal Degradation Heat appliedDegradation observed jpbs.inijpca.org
Photolytic Degradation UV light exposure (254 nm), 3 hoursDegradation observed jpbs.inijpca.org

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are vital for the identification and structural confirmation of Levocetirizine Hydrochloride. Methods such as UV-Visible Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecule's electronic structure, functional groups, and mass.

UV-Visible Spectroscopy: This is one of the simplest and most common methods used for the quantification of Levocetirizine. In various solvents like distilled water, 0.1M Hydrochloric acid, or phosphate buffer, Levocetirizine Hydrochloride exhibits a characteristic absorption maximum (λmax) at approximately 230-231 nm. researchgate.netijpca.orgijpsr.com This wavelength is consistently used for detection in HPLC and UPLC methods. The method follows Beer's law within specific concentration ranges, allowing for straightforward quantitative analysis. researchgate.netijpsr.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the Levocetirizine molecule. The FTIR spectrum provides a unique fingerprint of the compound, with characteristic absorption bands corresponding to specific molecular vibrations. These spectra are crucial for confirming the identity of the drug substance and for studying potential interactions between the drug and excipients in a formulation. researchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of Levocetirizine and its impurities. benthamdirect.comingentaconnect.com When coupled with liquid chromatography (LC-MS/MS), it provides exceptional sensitivity and specificity for quantifying the drug in complex matrices like human plasma. nih.gov In positive electrospray ionization mode, Levocetirizine typically shows a precursor ion at a mass-to-charge ratio (m/z) of 389, which corresponds to the protonated molecule [M+H]⁺. Fragmentation of this ion produces characteristic product ions, such as the one at m/z 201, which can be used for selected reaction monitoring (SRM) to ensure highly selective quantification. nih.gov

Advanced Crystallographic Techniques for Solid-State Analysis

The solid-state properties of an API, which are governed by its crystal structure, critically influence its stability, solubility, and bioavailability. news-medical.netqd-latam.com While single-crystal X-ray diffraction (SCXRD) is the gold standard for structure determination, it requires relatively large, high-quality single crystals, which can be difficult or impossible to grow for many compounds, including Levocetirizine Hydrochloride. news-medical.netqd-latam.com

For many years, the precise crystal structure of Levocetirizine Hydrochloride remained unknown because of the inability to grow single crystals suitable for SCXRD analysis. qd-latam.comnih.govresearchgate.net This challenge was overcome by the application of advanced electron diffraction techniques, specifically 3D Electron Diffraction (3D ED) and Micro-Crystal Electron Diffraction (MicroED). news-medical.netnih.govresearchgate.net

These techniques use a beam of electrons instead of X-rays. news-medical.net Because electrons interact much more strongly with matter than X-rays, it is possible to obtain diffraction data from nano- or sub-micron-sized crystals, which are far too small for conventional X-ray methods. news-medical.netqd-latam.comnih.gov This allows for the direct structural analysis of microcrystalline powders, even from commercially available tablets. nih.govresearchgate.net

Using 3D ED/MicroED, researchers were able to determine the crystal structure of Levocetirizine Dihydrochloride for the first time. nih.govresearchgate.net The analysis of synchrotron X-ray powder diffraction data had previously suggested a centrosymmetric space group (P21/n), which was unusual for a chiral molecule. cambridge.orgresearchgate.net The 3D ED/MicroED study confirmed the structure and provided unambiguous atomic coordinates, highlighting the immense potential of these techniques for elucidating the structures of pharmaceutically relevant compounds that are intractable by other means. nih.govresearchgate.net This breakthrough provides fundamental insights into the solid-state packing and intermolecular interactions of Levocetirizine Hydrochloride, which is crucial for understanding its physicochemical properties. nih.govcambridge.org

Table 3: Crystal Structure Data for Levocetirizine Dihydrochloride Form I

ParameterValueReference
Crystal System Monoclinic researchgate.net
Space Group P2₁/n cambridge.orgresearchgate.net
Unit Cell Parameters
a (Å)24.1318(21) cambridge.orgresearchgate.net
b (Å)7.07606(9) cambridge.orgresearchgate.net
c (Å)13.5205(7) cambridge.orgresearchgate.net
β (°)97.9803(4) cambridge.orgresearchgate.net
Volume (ų)2286.38(12) cambridge.orgresearchgate.net
Z (formula units per cell)4 cambridge.orgresearchgate.net

Synchrotron X-ray Powder Diffraction (SXRPD) for Crystal Structure Elucidation

The precise determination of the three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties. For Levocetirizine Hydrochloride, whose crystal structure remained elusive for a considerable time, advanced techniques like Synchrotron X-ray Powder Diffraction (SXRPD) have been pivotal. researchgate.netnih.gov The high brilliance and resolution of synchrotron radiation are necessary to resolve the complex powder diffraction patterns of compounds that are difficult to grow as large single crystals suitable for conventional X-ray crystallography. qd-latam.com

Research utilizing SXRPD, combined with density functional techniques for optimization, has successfully elucidated the crystal structure of Levocetirizine Dihydrochloride Form I. researchgate.netcambridge.org Despite Levocetirizine being a chiral molecule, the analysis favored a centrosymmetric space group, P2₁/n. researchgate.netcambridge.org To accommodate the chiral nature of the molecule within a centrosymmetric space group, the model involves a disorder of the chiral central carbon atom over two half-occupied positions. cambridge.org This allows each cation site to be occupied by a cation of the correct chirality. cambridge.org

The crystal structure is characterized by interleaved double columns of cations and anions oriented along the short b-axis, with hydrogen bonds linking these components. researchgate.netcambridge.org Key interactions include a strong N–H⋯Cl hydrogen bond from each protonated nitrogen atom to a chloride anion and an additional hydrogen bond from the carboxylic acid group to a chloride anion, forming a ring structure. researchgate.netcambridge.org While the P2₁/n model is considered superior based on statistical, graphical, and energetic evaluations, some evidence, such as weak second-harmonic generation (SHG) and the observation of a few weak peaks that violate the glide plane, suggests the true symmetry could potentially be the non-centrosymmetric P2₁ space group. cambridge.org

The detailed crystallographic data derived from SXRPD studies are summarized below.

Interactive Data Table: Crystallographic Data for Levocetirizine Dihydrochloride Form I

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n (#14)
a (Å) 24.1318(21)
b (Å) 7.07606(9)
c (Å) 13.5205(7)
**β (°) ** 97.9803(4)
**Volume (ų) ** 2286.38(12)
Z 4

Data sourced from studies utilizing Synchrotron X-ray Powder Diffraction. researchgate.netcambridge.org

Bioanalytical Method Development for Biological Matrices (Preclinical Focus)

The development of robust and sensitive bioanalytical methods is essential for preclinical pharmacokinetic studies, enabling the accurate quantification of a drug in biological matrices. For Levocetirizine, various methods have been established, primarily utilizing high-performance liquid chromatography (HPLC) with different detection systems. These methods are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of new formulations in animal models.

One such preclinical study involved the evaluation of a Levocetirizine Dihydrochloride oral spray against a marketed tablet formulation in rabbits. ajprui.com The drug concentrations in rabbit plasma were determined using a validated HPLC method with UV detection. ajprui.com The method involved protein precipitation with acetonitrile, followed by centrifugation and filtration before injection into the HPLC system. ajprui.com This study demonstrated the bioequivalence of the oral spray, which achieved a slightly higher maximum concentration (Cmax) and showed a relative bioavailability of 99.01% compared to the tablet. ajprui.com

Other developed methods have focused on quantifying Levocetirizine in human plasma, with techniques that are directly applicable to preclinical animal studies. A common approach is Reverse Phase HPLC (RP-HPLC) coupled with a UV-PDA detector. jddtonline.infojapsonline.com These methods often employ a liquid-liquid extraction procedure for sample clean-up. jddtonline.infojapsonline.com The validation of these methods demonstrates good linearity over a specific concentration range, with low limits of detection (LOD) and quantification (LOQ), ensuring their suitability for analyzing the low concentrations typically found in preclinical pharmacokinetic samples. jddtonline.infojapsonline.com For even higher sensitivity, liquid chromatography-tandem mass spectrometric (LC-MS/MS) methods have been developed, which can achieve quantification limits as low as 0.5 ng/mL. nih.gov

Key parameters from a representative RP-HPLC method developed for plasma analysis are detailed in the tables below.

Interactive Data Table: Chromatographic Conditions for Levocetirizine Analysis

Parameter Condition
Stationary Phase Thermo C-18 column (4.6 x 250mm, 5μm)
Mobile Phase Acetonitrile: Methanol: 20mM Ammonium Acetate Buffer pH 5 (25:55:20 v/v/v)
Flow Rate 1.0 mL/min
Detection UV-PDA at 232 nm
Run Time 8 minutes

Details from a validated RP-HPLC method for Levocetirizine in human plasma. jddtonline.info

Interactive Data Table: Method Validation Parameters

Parameter Result
Linearity Range 2-10 µg/mL
Correlation Coefficient (r²) 0.9998
Limit of Detection (LOD) 0.0057 µg/mL
Limit of Quantitation (LOQ) 0.174 µg/mL
Mean Recovery 97.76% to 99.88%

Validation results for a validated RP-HPLC method. jddtonline.infojapsonline.com

Solid State Chemistry and Polymorphism of Levocetirizine Hydrochloride

Crystal Structure Elucidation and Characterization of Polymorphic Forms

The three-dimensional arrangement of molecules in a crystal, known as the crystal structure, is fundamental to its physical and chemical properties. For a long time, the crystal structure of Levocetirizine (B1674955) Hydrochloride remained elusive due to challenges in growing single crystals of sufficient size and quality for conventional X-ray diffraction analysis. news-medical.netqd-latam.com However, recent advancements in analytical techniques have enabled its elucidation.

The crystal structure of Levocetirizine Dihydrochloride has been determined using modern methods such as 3D electron diffraction (3D ED)/Micro-crystal electron diffraction (MicroED) from microcrystalline powders. news-medical.netresearchgate.netnih.gov This technique has been instrumental in overcoming the limitations of traditional X-ray crystallography. news-medical.netqd-latam.com Additionally, synchrotron X-ray powder diffraction data combined with density functional theory (DFT) optimization has been employed to solve and refine the crystal structure. researchgate.netcambridge.org

One identified form, designated as Form I, crystallizes in the monoclinic space group P2₁/n. researchgate.netcambridge.org However, there has been some ambiguity, with other studies suggesting a non-centrosymmetric P2₁ model. researchgate.net Despite Levocetirizine being a chiral molecule, the centrosymmetric P2₁/n model has been considered a better fit based on statistical, graphical, and energetic evaluations. researchgate.netcambridge.org To accommodate the chiral molecule in a centrosymmetric space group, a disorder in the position of the chiral carbon atom has been proposed. cambridge.org

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical aspect of pharmaceutical development. Different polymorphic forms of the same compound can exhibit distinct physicochemical properties. europeanpharmaceuticalreview.comshimadzu.comnih.gov For Levocetirizine Dihydrochloride, at least one crystalline form (Form I) has been characterized. google.com The characterization of these forms relies on a combination of analytical techniques:

Powder X-ray Diffraction (PXRD): This is a primary tool for distinguishing between different polymorphic forms, as each form produces a unique diffraction pattern. google.comresearchgate.netq4web.com

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate phase transitions, such as melting and decomposition, which are often unique to each polymorph. shimadzu.commdpi.comnih.gov

Spectroscopy: Vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can provide information about the molecular structure and intermolecular interactions within the crystal lattice, helping to differentiate polymorphs. researchgate.net

Crystallographic Data for Levocetirizine Dihydrochloride Form I
ParameterValue
Space GroupP2₁/n
a (Å)24.1318(21)
b (Å)7.07606(9)
c (Å)13.5205(7)
β (°)97.9803(4)
Volume (ų)2286.38(12)
Z4

Hydrogen Bonding Networks and Supramolecular Interactions in Crystal Structures

The stability of a crystal lattice is governed by a complex network of intermolecular interactions, with hydrogen bonds playing a crucial role. In the crystal structure of Levocetirizine Dihydrochloride, an extensive network of hydrogen bonds and other supramolecular interactions dictates the packing of the molecules. researchgate.netcambridge.org

The primary hydrogen bonding interactions involve the protonated nitrogen atoms of the piperazine ring and the chloride anions. researchgate.netcambridge.orgresearchgate.net Each of these protonated nitrogens forms a strong N–H⋯Cl hydrogen bond. researchgate.netcambridge.org Additionally, the carboxylic acid group participates in hydrogen bonding, with its hydroxyl group acting as a donor to a chloride ion. researchgate.netcambridge.org This interaction results in the formation of a ring motif. researchgate.netcambridge.org An intramolecular hydrogen bond between the carboxylic acid proton and the ether oxygen has also been observed. cambridge.org

Key Hydrogen Bonding Interactions in Levocetirizine Dihydrochloride
DonorAcceptorInteraction Type
N-H (protonated piperazine)Cl⁻Intermolecular
O-H (carboxylic acid)Cl⁻Intermolecular
O-H (carboxylic acid)O (ether)Intramolecular
C-HCl⁻Intermolecular
C-HOIntermolecular

Conformational Analysis in Solid State and Solution (Quantum Chemical Approaches)

The conformation of a molecule, or its spatial arrangement of atoms, can differ between the solid state and in solution. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for analyzing these conformational preferences. cambridge.org

For Levocetirizine, DFT calculations have shown that the conformation observed in the solid state is influenced by the crystal packing forces, particularly the hydrogen bonding to the chloride anions. cambridge.org The solid-state conformation is calculated to be at a higher energy level compared to the global minimum energy conformation in the gaseous phase. cambridge.org This indicates that the intermolecular interactions in the crystal lattice stabilize a conformation that would otherwise not be the most stable for an isolated molecule. cambridge.org

The main differences between the solid-state and the calculated minimum-energy conformations lie in the orientation of the phenyl rings and the carboxylic acid side chain. cambridge.org In solution, the molecule is expected to have greater conformational freedom, and spectroscopic studies combined with theoretical calculations can provide insights into the predominant solution-state conformations. The interaction of Levocetirizine with proteins, such as human serum albumin, has been studied, revealing that these interactions can also induce conformational changes in the drug molecule. researchgate.netdrugbank.com

Factors Influencing Polymorphic Transitions and Stability

The phenomenon of polymorphism is governed by thermodynamics and kinetics. The relative stability of different polymorphs and the transitions between them are influenced by a variety of factors, including:

Temperature: Heating a metastable polymorph can provide the energy needed for it to convert to a more stable form. Thermal analysis techniques like DSC are crucial for studying these temperature-induced transitions. shimadzu.commdpi.com

Solvent: The choice of solvent during crystallization can dictate which polymorphic form is obtained. This is due to the different solubility of each polymorph in a given solvent and the specific interactions between the solute and solvent molecules.

Mechanical Stress: Grinding or milling can induce polymorphic transformations.

Humidity: For compounds that can form hydrates, the presence of water vapor can lead to the conversion of an anhydrous form to a hydrated form.

Forced degradation studies under various stress conditions such as acidic, basic, oxidative, photolytic, and thermal stress have been conducted on Levocetirizine Dihydrochloride to assess its stability. researchgate.netijpca.org These studies are important for understanding the degradation pathways and identifying potential stability issues that could arise during manufacturing, storage, and administration. researchgate.netijpca.org

Amorphous Form Characterization

In addition to crystalline forms, a compound can exist in an amorphous state, where the molecules lack long-range order. The amorphous form of Levocetirizine Dihydrochloride has been prepared and characterized. google.com

The primary method for identifying the amorphous state is Powder X-ray Diffraction (PXRD), which shows a lack of sharp peaks, often referred to as a "halo" pattern, characteristic of a non-crystalline material. google.com Thermal analysis (DSC) is also used to characterize the amorphous form, typically showing a glass transition (Tg) rather than a sharp melting point. researchgate.net

Amorphous forms generally exhibit higher solubility and dissolution rates compared to their crystalline counterparts due to their higher free energy. researchgate.net This can be advantageous for poorly soluble drugs. However, the amorphous state is thermodynamically unstable and has a tendency to crystallize over time, which can impact the stability and performance of the drug product. researchgate.net Therefore, the characterization and control of the amorphous form are critical aspects of pharmaceutical development. Solid dispersion techniques have been explored to stabilize the amorphous form of Levocetirizine Hydrochloride and enhance its palatability and dissolution. researchgate.netnih.govnih.gov

Computational and Theoretical Chemistry Applications in Levocetirizine Hydrochloride Research

Molecular Modeling and Docking Studies of H1 Receptor Interactions

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies have been crucial in visualizing and analyzing the interaction between levocetirizine (B1674955) and the histamine (B1213489) H1 receptor at an atomic level.

Research based on the crystal structure of the human histamine H1 receptor has utilized ligand-receptor docking simulations to investigate the binding of levocetirizine. nih.gov These simulations predicted that the carboxylic group of levocetirizine forms a salt bridge, a strong electrostatic interaction, with the Lys191 residue located in the fifth transmembrane domain of the H1 receptor. nih.gov This interaction was initially believed to be a key determinant of levocetirizine's high binding affinity. nih.gov

Further studies involving site-directed mutagenesis, where key amino acids in the receptor are substituted, have provided a more nuanced understanding. When Lys191 was mutated to alanine (a non-polar amino acid), the binding affinity of levocetirizine was reduced, but not as dramatically as predicted, suggesting that while the electrostatic interaction is important, other forces are also at play. nih.govucl.ac.be Interestingly, these mutation studies revealed that Lys191 seems to negatively regulate the enthalpy-driven electrostatic binding forces of levocetirizine, a finding contrary to the initial predictions from docking simulations alone. nih.gov

Docking studies are performed using various software and receptor models, including homology models based on related G-protein-coupled receptors (GPCRs) like the β2-adrenergic receptor and models built from the actual crystal structure of the human H1 receptor in complex with other antagonists. jocpr.com These models help identify the binding pocket and the key residues that interact with the ligand. jocpr.comnih.gov For levocetirizine, in addition to Lys191, other residues contribute to the binding, creating a complex network of interactions.

Table 1: Key Amino Acid Residues in H1 Receptor Interacting with Levocetirizine
ResidueLocationPredicted Interaction TypeSignificance
Lys191Transmembrane Domain 5Salt Bridge / ElectrostaticContributes to binding affinity; mutation to Alanine reduces affinity and significantly shortens dissociation half-time. nih.govucl.ac.be
Asp107Transmembrane Domain 3Ionic InteractionA highly conserved residue in monoaminergic GPCRs, crucial for binding the protonated amine moiety of ligands. jocpr.com
Thr194Transmembrane Domain 5Hydrogen BondingContributes to the stereoselectivity and binding kinetics.

Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) Studies

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. gardp.orgwikipedia.org For levocetirizine, a key aspect of its SAR is its stereoselectivity. Levocetirizine is the (R)-enantiomer of cetirizine (B192768), and it exhibits a significantly higher affinity for the H1 receptor compared to its counterpart, the (S)-enantiomer. ucl.ac.beresearchgate.net

The primary structural feature responsible for this difference is the spatial orientation of the carboxylic acid group. This group is crucial for the high-affinity interaction and, particularly, for the kinetic properties of the binding. ucl.ac.be Structure-Kinetic Relationship (SKR) studies focus on how molecular structure affects the rates of association (k_on) and dissociation (k_off) of a drug from its target. A slow dissociation rate often correlates with a longer duration of action.

Levocetirizine is characterized by a remarkably slow dissociation from the H1 receptor. ucl.ac.be Experimental data shows that its dissociation half-time (the time it takes for half of the bound molecules to detach) is significantly longer than that of its (S)-enantiomer. ucl.ac.be This prolonged receptor occupancy is a key factor in its long-lasting antihistaminic effect, allowing for once-daily administration. ucl.ac.beresearchgate.net

SAR studies on analogs of levocetirizine have confirmed the importance of the carboxylic acid moiety. When this group is modified to a hydroxyl or a methyl ester, the resulting compounds dissociate much more rapidly from the H1 receptor, underscoring the critical role of the carboxylate in anchoring the molecule within the receptor's binding site. ucl.ac.be

Table 2: Comparison of Binding Kinetics for Cetirizine Enantiomers and Analogs
CompoundReceptor Affinity (Ki, nM)Dissociation Half-Time (t½, min)Key Structural Feature
Levocetirizine ((R)-enantiomer)~3~142Carboxylic Acid
(S)-cetirizine~100~6Carboxylic Acid
Hydroxyl Analog of Levocetirizine-~31Hydroxyl Group
Methyl Ester Analog of Levocetirizine-~7Methyl Ester Group
Data derived from Gillard et al. (2002). ucl.ac.be

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmeilerlab.org These models use molecular descriptors—numerical values that encode information about the physicochemical properties of a molecule—to predict the activity of new or untested compounds. wikipedia.org

In the context of antihistamines, QSAR studies have been employed to understand the structural determinants of their kinetic binding properties. researchgate.net For instance, analyses have identified specific descriptors that correlate with the association rate constant (k_on) and the dissociation rate constant (k_off). One study found that the water-accessible surface area of hydrophobic atoms was a key determinant for the k_on value, while a 3D molecular field descriptor related to the ratio of hydrophilic surface area was responsible for the k_off value. researchgate.net Such models can guide the design of new antihistamines with optimized kinetic profiles, such as a fast onset of action (high k_on) and a long duration of effect (low k_off).

Pharmacophore modeling is another ligand-based design approach that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic regions) that are necessary for a molecule to bind to a specific receptor. nih.gov For H1 receptor antagonists, a typical pharmacophore model includes:

A protonatable nitrogen atom that can form an ionic bond with the conserved Asp107 residue in the receptor. jocpr.com

Two aromatic rings that engage in hydrophobic interactions with aromatic residues in the binding pocket.

An additional feature, such as a hydrogen bond acceptor (like the carboxylate oxygen in levocetirizine), that contributes to high affinity and selectivity.

These models serve as 3D search queries for virtual screening of large chemical databases to identify novel compounds that possess the required features and are therefore likely to be active as H1 antagonists. nih.gov

Density Functional Theory (DFT) Calculations for Conformational Analysis and Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comnih.gov It is widely applied to calculate a variety of molecular properties, providing insights that complement experimental data. nih.govals-journal.com

For levocetirizine, DFT calculations are used for:

Conformational Analysis: Identifying the most stable three-dimensional shapes (conformers) of the molecule. The biological activity of a drug is highly dependent on its conformation, as it must adopt a specific shape to fit into the receptor's binding site. DFT helps determine the lowest energy (most probable) conformation of levocetirizine in different environments. eurjchem.com

Geometric Parameters: Calculating precise bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov

Electronic Properties: Determining the distribution of electrons within the molecule. This includes calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. DFT also calculates atomic charge distributions, which helps identify the most electron-rich and electron-poor regions of the molecule, crucial for understanding intermolecular interactions like hydrogen bonding and electrostatic interactions. mdpi.com

Vibrational Analysis: Predicting the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectra to confirm the molecular structure and its conformational state. nih.gov

These theoretical calculations provide a fundamental understanding of the intrinsic properties of the levocetirizine molecule, which dictates its behavior and interactions. nih.gov

In Silico Approaches for Predicting Drug-Target Interactions and Metabolic Pathways

In silico methods encompass a wide range of computational tools used to predict the properties of a drug molecule, including its potential targets and metabolic fate, thereby reducing the need for extensive and costly experimental work in the early stages of drug development. pensoft.net

Predicting Drug-Target Interactions: While levocetirizine is known for its high selectivity for the H1 receptor, in silico target prediction tools can be used to screen it against a vast array of known biological targets. ucl.ac.be These methods, which can be based on ligand similarity, machine learning, or reverse docking, help to identify potential off-target interactions that could lead to side effects. For levocetirizine, these studies confirm its high selectivity, showing minimal predicted interactions with other receptors at therapeutic concentrations.

Predicting Metabolic Pathways: Predicting how a drug will be metabolized is critical for assessing its pharmacokinetic profile and identifying potentially toxic or active metabolites. news-medical.net Knowledge-based or machine learning systems are trained on large datasets of known metabolic reactions. pensoft.net When the structure of a new compound like levocetirizine is input, these programs can predict its metabolic pathway. news-medical.net

For levocetirizine, in silico models can predict that it is poorly metabolized, which is consistent with experimental findings showing that a large percentage of the drug is excreted unchanged. drugbank.com The minor metabolic pathways that are predicted and observed include:

O-dealkylation

N-oxidation

Hydroxylation of the aromatic ring

Formation of a taurine conjugate drugbank.com

These computational predictions help guide experimental metabolic studies and contribute to a comprehensive understanding of the drug's disposition in the body. pensoft.netnih.gov

Emerging Research Directions and Future Perspectives

Development of Next-Generation H1 Antagonists Based on the Levocetirizine (B1674955) Hydrochloride Scaffold

The chemical structure of levocetirizine, the active R-enantiomer of cetirizine (B192768), serves as a foundational scaffold for the development of new and improved H1 receptor antagonists. Levocetirizine itself demonstrates a high affinity and selectivity for the H1 receptor, which is a key characteristic researchers aim to preserve and enhance in next-generation compounds. The focus of current research includes modifying the levocetirizine molecule to optimize its pharmacological properties.

One area of development involves creating prodrugs, which are inactive or less active molecules that are converted into the active drug within the body. For instance, lipophilic prodrugs of levocetirizine, such as LCZ decanoate (B1226879) (LCZ-D) and LCZ laurate (LCZ-L), have been synthesized to create long-acting injectable formulations. These prodrugs undergo enzymatic hydrolysis to release the active levocetirizine molecule over an extended period, potentially offering therapeutic plasma concentrations for over 30 days.

Further research into the structure-activity relationship of levocetirizine and its analogs is crucial for designing molecules with enhanced potency, selectivity, and duration of action, while minimizing off-target effects.

Exploration of Novel Immunomodulatory and Anti-inflammatory Mechanisms Beyond H1 Receptor Blockade

Beyond its primary function as an H1 antagonist, levocetirizine exhibits a range of immunomodulatory and anti-inflammatory effects that are not solely attributable to H1 receptor blockade. These properties are observed at clinically relevant concentrations and may contribute significantly to its therapeutic benefits.

Key Research Findings:

Modulation of Inflammatory Mediators: Levocetirizine has been shown to modulate the production of various inflammatory mediators by eosinophils, which are key cells in allergic inflammation. In lipopolysaccharide-stimulated human eosinophils, levocetirizine was found to attenuate the production of interleukins IL-1β and IL-7, and stem cell factor.

Effects on T-Lymphocytes: Studies in patients with seasonal allergic rhinitis have demonstrated that levocetirizine treatment can reduce the numbers of activated pro-inflammatory T cells and eosinophils in peripheral blood. Specifically, a decrease in CD4+CD29+, CD4+CD212+, and CD4+CD54+ T-cell subpopulations was observed. Interestingly, an increase in the percentage of CD4+CD25+ T cells, which may include protective immunoregulatory (Treg) cells, was also noted.

Antioxidant Properties: In preclinical studies, levocetirizine has demonstrated antioxidant effects by reducing lung lipid peroxidation and increasing superoxide (B77818) dismutase activity in models of lung inflammation.

These findings suggest that levocetirizine's therapeutic actions extend beyond simple histamine (B1213489) antagonism to actively modulate the immune response.

Integration of Advanced Delivery Systems for Targeted Research Applications

To enhance the therapeutic potential and explore new applications of levocetirizine, researchers are investigating advanced drug delivery systems. These systems aim to improve drug solubility, stability, and targeted delivery.

Mesoporous Silica (B1680970): Levocetirizine has been successfully immobilized on mesoporous silica materials, such as Syloid. This technique can enhance the dissolution rate of the drug. For instance, the free base form of levocetirizine immobilized on silica showed almost complete dissolution within 15 minutes. This approach is being explored for the development of topical formulations.

Ceramide/Phospholipid Composites: Cationic ceramide/phospholipid composites (CCPCs) have been utilized to encapsulate levocetirizine hydrochloride for potential topical applications. These nanovesicles can improve skin retention of the drug. Optimized CCPC formulations have shown high entrapment efficiency and stability.

Table of Optimized CCPC Formulation Parameters

Parameter Value
Entrapment Efficiency (%) 88.36 ± 0.34
Particle Size (nm) 479.00 ± 50.34
Polydispersity Index (PDI) 0.377 ± 0.0035

*Data from in-vitro studies of

Q & A

Q. What is the pharmacological mechanism of levocetirizine hydrochloride as a third-generation antihistamine, and how does it differ from earlier generations?

Levocetirizine hydrochloride is the pharmacologically active R-enantiomer of cetirizine. It acts as a selective, long-acting H1-histamine receptor antagonist, blocking histamine binding to receptors without inhibiting histamine release from mast cells . Unlike second-generation antihistamines, it exhibits higher potency and reduced sedative effects due to minimal penetration of the blood-brain barrier. Comparative studies highlight its improved receptor-binding affinity and duration of action .

Q. What validated analytical methods are recommended for quantifying levocetirizine hydrochloride in bulk and formulation matrices?

Two robust methods are widely used:

  • UV Spectrophotometry : Dual-wavelength analysis at 231 nm and 244 nm allows simultaneous quantification with ambroxol hydrochloride, validated for linearity (2–14 µg/mL) and precision (RSD <2%) .
  • RP-HPLC : Reverse-phase methods with C18 columns and mobile phases like acetonitrile:phosphate buffer (pH 3.0) achieve separation of levocetirizine from phenylephrine or montelukast, with retention times under 6 minutes .

Q. How can researchers ensure stability during formulation development of levocetirizine hydrochloride tablets?

Stability-indicating HPLC methods are critical. For example, forced degradation studies under acidic/alkaline hydrolysis, oxidative stress, and thermal conditions help identify degradation products. Storage at 25°C/60% RH for 6 months is standard for accelerated stability testing .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize bilayer sublingual tablet formulations of levocetirizine hydrochloride?

A 2³ factorial design using sodium starch glycolate (superdisintegrant) and camphor (subliming agent) as independent variables optimizes responses like disintegration time (<60 sec) and water absorption ratio (>69%). Direct compression followed by RSM analysis via Design-Expert 10.0 ensures robustness, with checkpoints validating model predictability .

Q. What experimental strategies resolve discrepancies in dissolution profiles between levocetirizine hydrochloride and combination drugs (e.g., ambroxol)?

Methodological approaches include:

  • Sublimation Technique : Camphor enhances porosity in mouth-dissolving tablets, improving drug release kinetics .
  • Matrix Modulation : Hydrophilic polymers (HPMC K4M) in bilayer tablets control ambroxol release while maintaining rapid levocetirizine dissolution .
  • In Vitro/In Vivo Correlation (IVIVC) : Dissolution media mimicking sublingual pH (6.8) and agitation (50 rpm) align with pharmacokinetic data .

Q. How do enantiomeric impurities impact the efficacy and safety profile of levocetirizine hydrochloride?

Chiral HPLC methods with cellulose-based columns (e.g., Chiralpak IC) separate levocetirizine from its S-enantiomer. Impurity levels >0.1% require rectification via recrystallization or chiral resolution, as inactive enantiomers may contribute to adverse effects .

Q. What advanced statistical models are suitable for analyzing contradictory clinical data on levocetirizine’s efficacy in chronic urticaria?

Meta-analyses using random-effects models account for heterogeneity across studies. For example, pooled data from DLQI (Dermatology Life Quality Index) scores show levocetirizine improves outcomes by 7.3–8.83 units, outperforming fexofenadine (5.5–6.0 units) in direct comparisons . Sensitivity analyses adjust for confounding variables like dosing regimens and patient adherence.

Methodological Considerations

Q. How to design preclinical studies evaluating levocetirizine’s histamine receptor selectivity?

  • In Vitro : Radioligand binding assays using HEK-293 cells expressing H1 receptors determine IC50 values. Selectivity is confirmed via parallel testing against H2/H3 receptors and muscarinic receptors .
  • In Vivo : Passive cutaneous anaphylaxis (PCA) models in rodents measure inhibition of histamine-induced vascular permeability .

Q. What are the best practices for handling levocetirizine hydrochloride in laboratory settings?

  • Safety Protocols : Use PPE (gloves, respirators) to avoid inhalation/contact. Store in airtight containers at 15–25°C, protected from light .
  • Waste Disposal : Follow OSHA HCS2012 guidelines for chemical waste, including neutralization before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.